N-[3-(anilinocarbonyl)phenyl]-3-methylbenzamide
Übersicht
Beschreibung
N-[3-(anilinocarbonyl)phenyl]-3-methylbenzamide, commonly known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, Scotland. AM251 is a potent and selective antagonist for the CB1 receptor, which is primarily found in the central nervous system.
Wirkmechanismus
AM251 acts as a competitive antagonist for the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in a variety of physiological processes, including appetite regulation, pain perception, and the reward system. By blocking the CB1 receptor, AM251 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
AM251 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce food intake and body weight, as well as reduce the reinforcing effects of drugs of abuse. Additionally, AM251 has been shown to have analgesic effects in animal models. However, it is important to note that the effects of AM251 may vary depending on the dose and route of administration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AM251 in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects. Additionally, AM251 is relatively easy to synthesize and purify, making it readily available for research purposes. However, a limitation of using AM251 is its potential for off-target effects, particularly at higher doses. Additionally, the effects of AM251 may be influenced by factors such as species, strain, and sex, which can complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on AM251. One area of interest is its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. Additionally, further research is needed to determine the optimal dose and route of administration for these potential therapeutic applications. Another area of interest is the development of more selective CB1 receptor antagonists, which may have fewer off-target effects. Finally, research is needed to better understand the mechanisms underlying the effects of AM251, particularly at the cellular and molecular levels.
Wissenschaftliche Forschungsanwendungen
AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. It has been shown to reduce food intake and body weight in animal models, suggesting that it may be effective in treating obesity. AM251 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and morphine, indicating that it may be useful in the treatment of addiction. Additionally, AM251 has been shown to have analgesic effects in animal models, suggesting that it may be useful in the treatment of pain.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(phenylcarbamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-8-16(13-15)20(24)23-19-12-6-9-17(14-19)21(25)22-18-10-3-2-4-11-18/h2-14H,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVPQQXOXXEBIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylbenzoyl)amino]-N~1~-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.